2-(2,4-Difluoro-5-methylphenyl)butanoic acid

Description

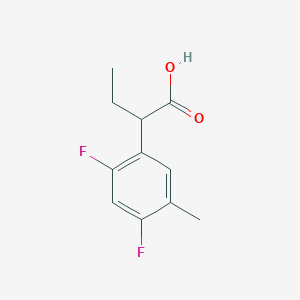

2-(2,4-Difluoro-5-methylphenyl)butanoic acid is a synthetic compound belonging to the aryl-substituted aliphatic carboxylic acid class. Structurally, it features a butanoic acid backbone with a 2,4-difluoro-5-methylphenyl group at the second carbon. Fluorine atoms at the 2- and 4-positions enhance electron-withdrawing effects, while the 5-methyl group introduces steric bulk, which may influence receptor binding and metabolic stability .

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

2-(2,4-difluoro-5-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H12F2O2/c1-3-7(11(14)15)8-4-6(2)9(12)5-10(8)13/h4-5,7H,3H2,1-2H3,(H,14,15) |

InChI Key |

AZHOJRMAKWKTGI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=C(C(=C1)C)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Overview

A common and industrially feasible method for preparing substituted butanoic acids involves the formation of a Grignard reagent from a halogenated alkyl or aryl precursor, followed by carboxylation with carbon dioxide to yield the corresponding carboxylic acid.

Detailed Method

Step 1: Preparation of Halogenated Alkyl Intermediate

- Starting from a suitable haloalkane, such as a 3-halo pentane derivative, prepared via halogenation of 3-amylalcohols.

- 3-amylalcohols can be synthesized by the reaction of propionic aldehyde with ethyl magnesium bromide (RMgBr) in an ether solvent like tetrahydrofuran (THF) at 0–70°C.

- Conversion of 3-amylalcohols to 3-halo pentanes is achieved by reaction with benzene sulfonyl chloride in the presence of an organic base at low temperature, followed by halide substitution using lithium chloride and manganese chloride catalysts in THF under reflux conditions.

Step 2: Formation of Grignard Reagent

- Fresh magnesium chips are added to a mixture of ether solvents (e.g., THF) and the 3-halo pentane intermediate.

- The reaction is initiated by heating to 50–55°C, followed by controlled addition of the haloalkane to form the corresponding alkyl magnesium bromide.

Step 3: Carboxylation

- Carbon dioxide gas is bubbled into the Grignard solution at controlled temperatures (-10 to -5°C), allowing carboxylation to occur.

- The reaction mixture is then acidified with dilute hydrochloric acid to pH 2–3 to quench the reaction and liberate the carboxylic acid.

Step 4: Workup and Purification

- The organic layer is separated, washed with alkali and water, dried over anhydrous magnesium sulfate, filtered, and then distilled to obtain the pure 2-ethylbutanoic acid derivative.

Research Data Summary

| Step | Conditions/Details | Yield/Remarks |

|---|---|---|

| 3-amylalcohol synthesis | Propionic aldehyde + RMgBr in THF, 0–70°C, 1–5 h | Efficient, raw materials inexpensive |

| Conversion to 3-halo pentane | Benzene sulfonyl chloride + organic base, then LiCl/MnCl2 in THF reflux, 12 h | Moderate to good yield, requires purification |

| Grignard formation | Mg chips + haloalkane in THF, 50–55°C | Smooth formation, monitored by GC |

| Carboxylation with CO2 | -10 to -5°C, slow CO2 addition | High conversion, controlled pH quench |

| Final purification | Acid-base wash, drying, distillation | Pure product obtained, ~70-80% overall yield |

This method is advantageous due to the availability of starting materials and the control over reaction conditions, making it suitable for industrial scale-up.

Preparation via Nucleophilic Aromatic Substitution and Controlled Condensation

Overview

For fluorinated aromatic butanoic acids, a synthetic route involving nucleophilic substitution on fluorinated aromatic rings and subsequent condensation with appropriate alkylating agents is utilized. This method is particularly useful for compounds with multiple fluorine substituents on the aromatic ring, such as 2,4-difluoro-5-methylphenyl derivatives.

Detailed Method

- The synthesis involves reacting a fluorinated aromatic compound (e.g., 2,4-difluoro-5-methylphenyl derivative) with an alkylating agent under basic conditions.

- Organic solvents immiscible with water, such as toluene or methyl tert-butyl ether, are preferred to minimize side reactions and condensation impurities.

- The reaction is conducted at mild temperatures (0–40°C), typically around 20°C, for 4–18 hours to optimize yield and purity.

- Inorganic bases such as sodium hydroxide or potassium carbonate are employed to facilitate the reaction.

- The molar ratios of reactants and base are carefully controlled (e.g., compound I to compound II at 1:1–2, and compound I to base at 1:1–2.2) to suppress impurity formation.

Research Data Summary

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Solvent | Toluene preferred; alternatives include MTBE, dichloromethane | Minimizes condensation impurities |

| Base | Sodium hydroxide preferred | Efficient deprotonation and reaction |

| Temperature | 20°C (range 0–40°C) | Balances reaction rate and impurity control |

| Reaction time | 10 hours (range 4–18 hours) | Sufficient for complete conversion |

| Molar ratios | 1:1–2 (compound I: compound II), 1:1–2.2 (compound I: base) | Critical for high purity and yield |

| Purity and yield | High purity, high yield | Suitable for industrial production |

This method is particularly effective for producing high-purity fluorinated aromatic butanoic acids with minimal side products, addressing challenges in previous methods that suffered from condensation impurities and purification difficulties.

Alternative Routes: Decarboxylative Halogenation and Halodecarboxylation

Key Insights

- The Cristol–Firth reaction and related halodecarboxylation methods allow conversion of carboxylic acids to alkyl bromides or chlorides under mild conditions.

- These reactions tolerate various functional groups and can be adapted to fluorinated aromatic substrates.

- Control of reaction conditions (light, temperature, halogen equivalents) is critical to avoid side reactions such as lactonization or over-bromination.

- Silver salts of carboxylic acids and halogen sources can be used to achieve selective halogenation.

- These methods are complementary tools in the synthesis of halogenated intermediates for further elaboration into target acids.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Difluoro-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluoro-5-methylphenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Structural Insights :

- Substituent Effects: Fluorine’s higher electronegativity (vs. chlorine) may enhance binding to auxin receptors but reduce soil persistence due to weaker C-F bond stability. The 5-methyl group in the target compound could improve selectivity by sterically hindering non-target interactions .

- Acid Chain Length: The butanoic acid chain (vs. acetic acid in 2,4-D) prolongs systemic activity in plants by delaying metabolic degradation .

Natural Butanoic Acid Derivatives from Plants

Natural compounds like 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-yl]butanoic acid (isolated from Rehmannia glutinosa) and 4-[formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid (from Lycium barbarum) feature pyrrole rings instead of substituted phenyl groups (Table 2). These exhibit distinct bioactivities, such as immunomodulation and antioxidant effects, rather than herbicidal properties .

| Compound Name | Core Structure | Substituents | Biological Role |

|---|---|---|---|

| 2-(2,4-Difluoro-5-methylphenyl)butanoic acid | Phenyl | 2,4-diF; 5-Me | Hypothesized herbicide |

| 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-yl]butanoic acid | Pyrrole | Formyl, hydroxymethyl | Immunosuppressive activity |

| 4-[formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid | Pyrrole | Formyl, methoxymethyl | Antioxidant properties |

Functional Differences :

- Electron Density : Pyrrole derivatives have conjugated π-systems, enabling radical scavenging, whereas the fluorophenyl group in the target compound favors electrophilic interactions with auxin receptors.

- Solubility : Hydroxymethyl/methoxymethyl groups in natural derivatives enhance water solubility, contrasting with the lipophilic fluorophenyl group in synthetic analogs .

Benzoic Acid Derivatives with Fluorine Substituents

2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid (C₁₅H₁₃FO₄) shares a fluorine atom and aromatic substitution but differs in the carboxylic acid position and chain length (Table 3).

| Property | This compound | 2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid |

|---|---|---|

| Molecular Formula | C₁₁H₁₁F₂O₂ (hypothesized) | C₁₅H₁₃FO₄ |

| Functional Groups | Butanoic acid, difluorophenyl | Benzoic acid, dimethoxyphenyl |

| LogP (Predicted) | ~3.5 (lipophilic) | 3.21 |

| Bioactivity | Potential herbicide | Unknown (limited data) |

Key Contrasts :

- Acidity: The benzoic acid core (pKa ~4.2) is more acidic than butanoic acid (pKa ~4.8), affecting ionizability and membrane permeability.

- Substituent Electronics : Methoxy groups in the benzoic acid derivative are electron-donating, reducing receptor-binding affinity compared to electron-withdrawing fluorine substituents .

Biological Activity

2-(2,4-Difluoro-5-methylphenyl)butanoic acid is an organic compound with notable biological activity attributed to its unique chemical structure. The presence of two fluorine atoms and a methyl group on the phenyl ring enhances its lipophilicity and binding affinity to various biological targets. This compound has garnered interest in medicinal chemistry due to its potential applications in anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

- Molecular Formula : C12H12F2O2

- Key Features :

- Fluorine Substituents : Enhance interaction with biological targets.

- Methyl Group : Contributes to the compound's lipophilicity.

The structural specificity of this compound differentiates it from similar compounds, which may influence its reactivity and biological activity significantly.

Research indicates that this compound interacts with various biological targets, potentially leading to enzyme inhibition or receptor modulation. The fluorine substituents are particularly noted for enhancing binding affinity to proteins, which is critical for therapeutic efficacy.

Anti-inflammatory Activity

Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, derivatives of difluorophenylbutanoic acids have been evaluated for their ability to reduce inflammation in animal models.

Anticancer Potential

The compound's ability to modulate cellular pathways involved in cancer progression has been investigated. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2,3-Difluoro-4-methylphenyl)butanoic acid | C12H12F2O2 | Different position of fluorine |

| 2-(2,6-Difluoro-4-methylphenyl)butanoic acid | C12H12F2O2 | Different position of fluorine |

| 3-(2,4-Difluorophenyl)butanoic acid | C12H12F2O2 | Different position of butanoic attachment |

This table illustrates how the specific arrangement of functional groups in this compound may lead to enhanced biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

In vitro Studies :

- In vitro assays demonstrated that this compound exhibits significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis.

- The compound was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability.

-

Animal Models :

- Animal studies indicated that administration of this compound resulted in decreased markers of inflammation and tumor growth compared to control groups.

-

Mechanistic Insights :

- Molecular docking studies suggested that the compound binds effectively to target proteins involved in inflammatory responses and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.